2-amino-4-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound with a unique structure that includes a chromene core, methoxy and methylbenzyl groups, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can be achieved through a multi-step process involving the condensation of dimethyl phthalate with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione using L-proline as a catalyst in ethanol . This method is efficient and environmentally friendly, producing high yields without the need for column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multi-component reactions (MCR) can be applied to scale up the synthesis. The use of L-proline as a catalyst and ethanol as a solvent aligns with sustainable practices, making it feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The presence of amino and methoxy groups allows for substitution reactions, where these groups can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.
Scientific Research Applications
2-AMINO-4-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: The compound is used in the synthesis of novel organic molecules and as a building block for more complex structures.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound’s properties make it suitable for use in materials science, including the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The chromene core provides structural stability and contributes to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-7,7-DIMETHYL-4-{2-[(4-METHYLBENZYL)OXY]PHENYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMENE-3-CARBONITRILE
- 2-AMINO-4-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-5,6,7,8,9,10-HEXAHYDROCYCLOOCTA[B]PYRIDINE-3-CARBONITRILE
Uniqueness
The uniqueness of 2-AMINO-4-{3-METHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its specific combination of functional groups and structural features. The presence of both methoxy and methylbenzyl groups, along with the chromene core, provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.
Properties
Molecular Formula |
C27H28N2O4 |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
2-amino-4-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C27H28N2O4/c1-16-5-7-17(8-6-16)15-32-21-10-9-18(11-22(21)31-4)24-19(14-28)26(29)33-23-13-27(2,3)12-20(30)25(23)24/h5-11,24H,12-13,15,29H2,1-4H3 |
InChI Key |
ALHOJHULCNDBIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3C(=C(OC4=C3C(=O)CC(C4)(C)C)N)C#N)OC |
Origin of Product |
United States |
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